molecular formula C12H20N2O B8573545 N1-(2,2-Dimethylpropyl)-4-methoxybenzene-1,2-diamine

N1-(2,2-Dimethylpropyl)-4-methoxybenzene-1,2-diamine

Cat. No.: B8573545
M. Wt: 208.30 g/mol
InChI Key: WHHIGFGDRHJXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,2-Dimethylpropyl)-4-methoxybenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-N-(2,2-dimethylpropyl)-4-methoxybenzene-1,2-diamine

InChI

InChI=1S/C12H20N2O/c1-12(2,3)8-14-11-6-5-9(15-4)7-10(11)13/h5-7,14H,8,13H2,1-4H3

InChI Key

WHHIGFGDRHJXIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=C(C=C(C=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2,2-Dimethylpropyl)-4-methoxy-2-nitroaniline (3) (15.3 g, 64.2 mmol, 1.0 equiv.) was dissolved in ethanol (200 ml). After purging the reaction mixture with N2, 10% palladium on carbon (13.67 g, 12.84 mmol, 0.2 equiv.) was added. The mixture was sparged under an atmosphere of hydrogen (1 atm) at room temperature. When LCMS showed completion of the hydrogenation, the mixture was filtered through Celite filter. The Pd/C residue was washed thoroughly with MeOH. The filtrate was then concentrated in vacuo to give N1-(2,2-dimethylpropyl)-4-methoxybenzene-1,2-diamine (4) as a dark red oil. LRMS m/z (M+H) 209.0 found, 209.2 required.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.67 g
Type
catalyst
Reaction Step Two

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